1-Oxaspiro[4.5]decan-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxaspiro[45]decan-8-amine is a spirocyclic compound characterized by a unique structure that includes an oxygen atom within the spiro ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[4.5]decan-8-amine can be synthesized through a convenient method involving commercially available reagents. One such method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to yield the desired spirocyclic compound.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of spirocyclic compounds like this compound typically involves scalable reactions that can be optimized for large-scale production. The use of continuous flow processes and biocatalytic methods can enhance the efficiency and yield of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include various substituted spirocyclic amines and oxides, which can be further utilized in synthetic and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
1-Oxaspiro[4.5]decan-8-amine has several scientific research applications:
Medicinal Chemistry: The compound serves as a core structure for designing biologically active molecules.
Organic Synthesis: The unique spirocyclic structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biocatalysis: The compound can be synthesized using biocatalytic methods, making it an important substrate in green chemistry.
Wirkmechanismus
The mechanism of action of 1-Oxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been studied for their activity as mu-opioid receptor agonists. These derivatives selectively activate G protein and β-arrestin signaling pathways, leading to analgesic effects with reduced adverse effects . The spirocyclic structure plays a crucial role in the compound’s binding affinity and selectivity towards these receptors.
Vergleich Mit ähnlichen Verbindungen
8-Oxaspiro[4.5]decan-1-amine: Another spirocyclic compound with a similar structure but different functional groups.
8-Oxa-2-azaspiro[4.5]decane: A related compound with an additional nitrogen atom in the spiro ring system.
Uniqueness: 1-Oxaspiro[45]decan-8-amine is unique due to its specific amine functional group and spirocyclic structure, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H17NO |
---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
1-oxaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C9H17NO/c10-8-2-5-9(6-3-8)4-1-7-11-9/h8H,1-7,10H2 |
InChI-Schlüssel |
SYNAWIBYSNHDPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC(CC2)N)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.